molecular formula C10H16ClNO2 B2624594 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1184627-66-4

2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No.: B2624594
CAS No.: 1184627-66-4
M. Wt: 217.69
InChI Key: UVKJCEYCJSFAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a chloro group and a benzoxazine ring system.

Preparation Methods

The synthesis of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloroacetyl chloride with octahydro-2H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a component in specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group and the benzoxazine ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can be compared with similar compounds such as:

    2-chloro-1-(tetrahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one: This compound has a similar structure but with a tetrahydrobenzoxazine ring instead of an octahydrobenzoxazine ring.

    2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)propan-1-one: This compound has a propanone moiety instead of an ethanone moiety.

    2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)butan-1-one: This compound has a butanone moiety instead of an ethanone moiety.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKJCEYCJSFAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.